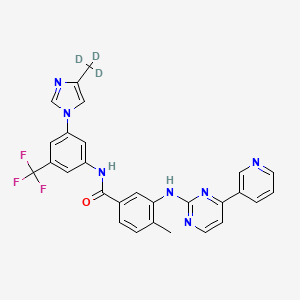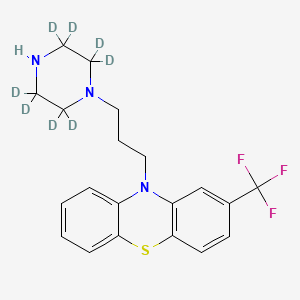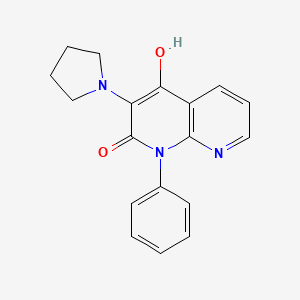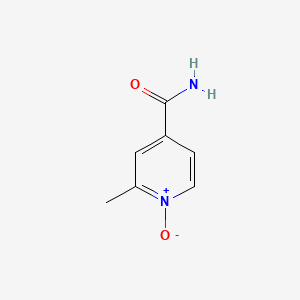
5-Hydroxy Flunixin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy Flunixin-d3 is a deuterium-labeled derivative of 5-Hydroxy Flunixin, which is a metabolite of Flunixin. Flunixin is a non-steroidal anti-inflammatory drug widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Flunixin-d3 involves the incorporation of deuterium atoms into the 5-Hydroxy Flunixin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Deuterium oxide (D2O) or deuterated chloroform (CDCl3) can be used.
Catalysts: Palladium on carbon (Pd/C) is often employed to facilitate the hydrogen-deuterium exchange.
Reaction Temperature: The reactions are usually carried out at elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of deuterated reagents.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity this compound.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing.
化学反応の分析
Types of Reactions
5-Hydroxy Flunixin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Hydroxy Flunixin-d3 has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Flunixin in animals.
Toxicology: Helps in understanding the metabolic pathways and potential toxic effects of Flunixin.
Analytical Chemistry: Employed in the development of analytical methods for detecting Flunixin residues in animal-derived food products.
Veterinary Medicine: Used in studies to ensure the safety and efficacy of Flunixin in veterinary applications.
作用機序
The mechanism of action of 5-Hydroxy Flunixin-d3 is similar to that of Flunixin. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
類似化合物との比較
Similar Compounds
5-Hydroxy Flunixin: The non-deuterated form of 5-Hydroxy Flunixin-d3.
Flunixin: The parent compound from which 5-Hydroxy Flunixin is derived.
Other Non-Steroidal Anti-Inflammatory Drugs: Such as ibuprofen and ketoprofen.
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen atoms, making the compound more stable.
Improved Pharmacokinetics: Deuterium labeling can alter the metabolic profile, potentially leading to longer-lasting effects.
Research Utility: The deuterium label allows for precise tracking in pharmacokinetic and metabolic studies.
特性
CAS番号 |
1185088-54-3 |
|---|---|
分子式 |
C14H11F3N2O3 |
分子量 |
315.267 |
IUPAC名 |
5-hydroxy-2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3 |
InChIキー |
JSXNJGKWSWRIGA-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC=C1NC2=NC=C(C=C2C(=O)O)O)C(F)(F)F |
同義語 |
5-Hydroxy-2-[[2-methyl-d3-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)



![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B564300.png)

